molecular formula C19H12F3N3O4S B2447019 methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate CAS No. 343374-93-6

methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate

Cat. No.: B2447019
CAS No.: 343374-93-6
M. Wt: 435.38
InChI Key: QLTZVESSXHDERZ-UHFFFAOYSA-N
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Description

Methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H12F3N3O4S and its molecular weight is 435.38. The purity is usually 95%.
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Biological Activity

Methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate (CAS No. 343374-93-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a thiophene moiety and a cyano group, contributing to its unique chemical properties. The trifluoromethylbenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C19H12F3N3O4SC_{19}H_{12}F_3N_3O_4S.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined through standard microbiological techniques, demonstrating efficacy comparable to conventional antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies revealed that it induces apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and death.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the pyrimidine and thiophene rings allows for interactions with enzymes involved in metabolic pathways. This can lead to the modulation of enzyme activity and subsequent biological effects.
  • Receptor Interaction : The compound may interact with specific receptors on cell membranes, influencing cellular responses such as proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition (MIC values)
AnticancerHeLa cellsInduction of apoptosis
Enzyme InhibitionMetabolic enzymesModulation of activity

Case Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated MIC values of 32 µg/mL and 16 µg/mL, respectively. These results suggest its potential as an alternative antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound utilized human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours. Mechanistic studies revealed that the compound activates caspase pathways associated with apoptosis.

Properties

IUPAC Name

methyl 2-[5-cyano-2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-1-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S/c1-29-17(27)14-5-6-30-16(14)25-10-12(8-23)15(26)24(18(25)28)9-11-3-2-4-13(7-11)19(20,21)22/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZVESSXHDERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C=C(C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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